4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione is an organic compound with a complex structure that includes a cyclopropyl group, two phenyl groups, and a pyrazolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione typically involves multiple steps, starting with the preparation of the cyclopropylmethyl group and the pyrazolidinedione core. Common synthetic routes include:
Cyclopropylmethyl Group Formation: This step often involves the reaction of a suitable precursor with a cyclopropylating agent under controlled conditions.
Pyrazolidinedione Core Formation: The core can be synthesized through the reaction of hydrazine derivatives with diketones or similar compounds.
Coupling Reactions: The final step involves coupling the cyclopropylmethyl group with the pyrazolidinedione core, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione: can be compared with other pyrazolidinedione derivatives and cyclopropyl-containing compounds.
Examples: 1,2-Diphenyl-3,5-pyrazolidinedione, 4-(Cyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the dimethylcyclopropylmethyl group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
78945-52-5 |
---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[(2,2-dimethylcyclopropyl)methyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C21H22N2O2/c1-21(2)14-15(21)13-18-19(24)22(16-9-5-3-6-10-16)23(20(18)25)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3 |
InChI Key |
BMLODIWSMKZHFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1CC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.